Home > Products > Screening Compounds P125042 > 1-(4-Fluorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
1-(4-Fluorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione -

1-(4-Fluorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Catalog Number: EVT-4124830
CAS Number:
Molecular Formula: C15H12FN3O2S
Molecular Weight: 317.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(4-Methyl-2-nitrobenzenethiolato)-2-phenylethene

  • Compound Description: (E)-1-(4-Methyl-2-nitrobenzenethiolato)-2-phenylethene is investigated for its conformational preferences, particularly the interplay between intramolecular and intermolecular forces influencing its structure. The research explores the molecule's crystal structure, highlighting features such as the coplanarity of the nitro group with the adjacent aryl ring and the dihedral angle between the nitro-aryl and styryl fragments. []

S-(2-Nitrophenyl)benzenecarbothiolate

  • Compound Description: S-(2-Nitrophenyl)benzenecarbothiolate's conformational properties are a key focus in the research, analyzing the rotation of the nitro group and the thiobenzoate group relative to the aryl rings. The study investigates the impact of these conformational preferences on the molecule's crystal structure and intermolecular interactions. []

1-(2-Nitrophenylthio)-2,5-pyrrolidinedione

  • Compound Description: This compound's conformational preferences are studied by analyzing the relative orientations of the nitro group, the aryl ring, and the pyrrolidinedione unit. The research focuses on understanding how intramolecular forces and intermolecular hydrogen bonding influence the molecule's overall conformation in its crystal structure. []

4-[4-(4-Fluorophenyl)-2-methyl-5-oxo-2,5-dihydroisoxazol-3-yl]-1-methylpyridinium Iodide

  • Compound Description: This compound, investigated as a potential p38 mitogen-activated protein kinase (MAPK) inhibitor, was unexpectedly found alongside its regioisomer, 4-[3-(4-fluorophenyl)-2-methyl-5-oxo-2,5-dihydroisoxazol-4-yl]-1-methylpyridinium iodide, during synthesis. The crystal structure analysis provided insights into the rearrangement leading to the formation of both isomers. []

4-[3-(4-Fluorophenyl)-2-methyl-5-oxo-2,5-dihydroisoxazol-4-yl]-1-methylpyridinium Iodide

  • Compound Description: This compound emerged unexpectedly as a regioisomer during the synthesis of 4-[4-(4-fluorophenyl)-2-methyl-5-oxo-2,5-dihydroisoxazol-3-yl]-1-methylpyridinium iodide, a potential p38 MAPK inhibitor. The research investigates the mechanism behind this rearrangement and characterizes the crystal structure of the isomeric mixture. []

1-(2,5-Dimethyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-2-[5-(4-fluorophenyl)-2-methyl-3-thienyl]cyclopent-1-ene

  • Compound Description: This compound represents a novel unsymmetrical photochromic diarylethene derivative with potential applications in photoelectronics, such as high-density optical recording and photoswitches. The research delves into its crystal structure, highlighting the distance between reactive carbon atoms and dihedral angles within the molecule. []

1-((4-Methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)-2-phenylethan-1-ol

  • Compound Description: This compound, along with its related S-derivatives, is the subject of research investigating optical activity. The study focuses on establishing the relationship between the molecular structure of these compounds and their ability to rotate plane-polarized light. The compound exhibits a specific rotation of +43° [deg∙g/cm3∙dm]. []

1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio))methyl)-4H-1,2,4- triazole-3-yl)thio)ethan-1-ol

  • Compound Description: This compound is a key focus in a study exploring the optical activity of various S-derivatives. It's the sole levorotatory compound identified, with a specific rotation of -43° [deg∙g/cm3∙dm]. The research highlights the significance of this finding, suggesting the predominance of the S-enantiomer in the racemic mixture. []

N-(4-Methyl-2-pyridyl)-p-chlorophenylsuccinimide

  • Compound Description: This research focuses on analyzing the conformational isomers of N-(4-methyl-2-pyridyl)-p-chlorophenylsuccinimide. It explores the influence of phenyl- and pyridyl-ring rotations on the molecule's structure, as determined by X-ray crystallography and molecular mechanics calculations. []

1,4-Bis[5‐(5‐mercapto‐1,3,4‐oxadiazol‐2‐yl‐methyl)‐thio‐4‐substituted‐1,2,4‐triazol‐3‐yl]‐butane Derivatives (7-12)

  • Compound Description: This series of compounds was synthesized and characterized as part of a study investigating the cytotoxicity of bis-1,3,4-oxadiazoles and bis-pyrazoles. These derivatives were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. []

1,4-Bis[5‐(1‐oxo‐1‐(3,5 dimethyl pyrazol‐1‐yl)‐methyl)‐thio‐4‐substitued‐1,2,4‐triazol‐3‐yl]‐butane Derivatives (13-18)

  • Compound Description: These derivatives are part of a series of bis-pyrazoles synthesized and characterized for their potential anticancer activity. The study explored their in vitro cytotoxicity against a panel of human cancer cell lines as part of a larger effort to develop new anticancer agents. []

Ethosuximide (2-Ethyl-2-methylsuccinimide)

  • Compound Description: Ethosuximide, a medication used to treat epilepsy, is investigated for its interactions with achiral and chiral lanthanide shift reagents using 1H NMR spectroscopy. The study analyzes the enantiomeric shift differences observed upon the addition of these reagents, providing insights into the drug's structure and behavior in solution. []

Ethotoin (3-Ethyl-5-phenyl-2,4-imidazolidinedione)

  • Compound Description: Ethotoin, an anticonvulsant medication, is included in a comparative study of structurally related drugs, focusing on their interactions with lanthanide shift reagents and their potential to induce enantiomeric differentiation in 1H NMR spectra. The research explores the influence of steric and basicity effects on these interactions. []

Mephenytoin (5-Ethyl-3-methyl-5-phenyl-2,4-imidazolidinedione)

  • Compound Description: Mephenytoin, an anticonvulsant drug, is included in a comparative study investigating the effects of steric hindrance and basicity on the interactions of various drugs with lanthanide shift reagents. The study utilizes 1H NMR spectroscopy to analyze these interactions and their impact on spectral simplification. []

Glutethimide (2-Ethyl-2-phenylglutarimide)

  • Compound Description: Glutethimide, formerly used as a sedative-hypnotic medication, is part of a comparative study focusing on the interactions of structurally related drugs with lanthanide shift reagents. The research analyzes the influence of steric and electronic factors on the lanthanide-induced shifts observed in 1H NMR spectra. []

Methsuximide (N,2-Dimethyl-2-phenylsuccinimide)

  • Compound Description: Methsuximide, an anticonvulsant medication, is included in a comparative analysis of structurally related drugs, investigating their interactions with lanthanide shift reagents. The study uses 1H NMR spectroscopy to explore the impact of these interactions on spectral simplification and enantiomeric differentiation. []

Phensuximide (N-Methyl-2-phenylsuccinimide)

  • Compound Description: Phensuximide, used in the treatment of epilepsy, is one of the compounds included in a comparative study of structurally related drugs and their interactions with lanthanide shift reagents. The research uses 1H NMR spectroscopy to analyze the impact of these interactions on spectral simplification and differentiate enantiomers. []

Paramethadione (3,5,5-Trimethyl-2,4-oxazolidinedione)

  • Compound Description: Paramethadione, an anticonvulsant medication, is included in a comparative study investigating the influence of steric and electronic factors on the interactions between various drugs and lanthanide shift reagents using 1H NMR spectroscopy. []

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

  • Compound Description: LDK1229 is identified as a novel cannabinoid CB1 receptor inverse agonist. The study highlights its potential as a therapeutic agent for obesity due to its anorectic properties. The research also investigates its binding affinity and selectivity for CB1 receptors, along with its structural differences from first-generation CB1 inverse agonists. []

1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine Dihydrochloride (LDK1203)

  • Compound Description: LDK1203 is a CB1 receptor ligand with structural similarities to LDK1229, a novel cannabinoid CB1 receptor inverse agonist investigated for its potential as an antiobesity drug candidate. The research highlights the structural differences and similarities between these compounds, focusing on the substitution patterns on the piperazine ring. []

1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine Hydrochloride (LDK1222)

  • Compound Description: LDK1222 is a CB1 receptor ligand structurally related to LDK1229, a novel cannabinoid CB1 receptor inverse agonist studied for its potential in treating obesity. The research emphasizes the structural variations between these compounds, particularly the substitutions on the piperazine ring. []

Tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide (6)

  • Compound Description: Compound 6 is a key intermediate in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio] phenyl-2H-pyran-4-carboxamide (5), a drug candidate previously investigated for its antiasthma properties. The research focuses on optimizing the synthesis of 5 using palladium-catalyzed carbon-sulfur bond formation via a modified Migita reaction. []

3-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-4-methyl-1,2,4-triazole (MNITMT)

  • Compound Description: MNITMT is an immunosuppressive agent investigated for its potential genotoxic and cytotoxic effects on mouse bone marrow cells. The study assesses its impact on mitotic index, micronuclei formation, cell viability, and proliferation index. []

4-[2'-(5'- Nitro) Imidazolyl] Benzoyl (n-methyl) Amino Acid Derivatives

  • Compound Description: This series of compounds was synthesized and studied for their potential anthelmintic activity. The research involved coupling various N-methyl amino acids and peptides to 4-[2'-(5'-nitro)imidazolyl]benzoic acid. The resulting derivatives were then evaluated for their ability to combat parasitic worms. []

4-(2-Thiol-1 ,3,4-oxadiazole-5`-thiomethyl) Uracil (12)

  • Compound Description: This compound is a uracil derivative synthesized and characterized as part of a broader study investigating the synthesis and biological activity of various uracil derivatives. The research focused on exploring the nucleophilic substitution reactions of 4-chlorouracil to generate a diverse library of compounds. []

(N-Phenyl – 2-Thio -1,3,4-triazole-5-methyl)-(2,6-dihydroxy-4-pyrimidinyl) Sulfide (14)

  • Compound Description: Compound 14 is a uracil derivative synthesized and characterized in a study focused on exploring the chemical reactivity of 4-chlorouracil and generating a diverse library of uracil-based compounds. The research aimed to synthesize and characterize a range of derivatives to evaluate their potential biological activities. []

5-(2,6-Dihydroxy-4`- pyrimidinyl Thioacetamido)-1,3,4-thiadiazole-2-thiol (15)

  • Compound Description: Compound 15 is a uracil derivative synthesized and characterized in research focused on exploring the chemical reactivity of 4-chlorouracil and generating a diverse library of uracil-based compounds. []

Mannich Bases of Alkynyl Thio Derivatives (19a,b & 20a,b)

  • Compound Description: These compounds are Mannich bases derived from alkynyl thio derivatives, synthesized and characterized as part of a larger study investigating the synthesis and biological activity of uracil derivatives. The research involved reacting paraformaldehyde and secondary amines with alkynyl thio derivatives in the presence of CuCl to generate these Mannich bases. []

Cis-2-amino-1,9-dihydro-9-[4-(hydroxy-methyl)-2-cyclopenten-1-yl]-6H-purine-6-one; [8-14C]carbovir (3)

  • Compound Description: [8-14C]carbovir is a promising anti-AIDS drug candidate. The research focuses on its synthesis, specifically incorporating a carbon-14 label at a specific position within the molecule. This labeling is crucial for studying the drug's metabolism, distribution, and pharmacokinetics. []

2,5-Bis(4-amidinophenyl)furan (1)

  • Compound Description: 2,5-Bis(4-amidinophenyl)furan is an amidine derivative investigated for its anti-Pneumocystis carinii activity. The research focuses on synthesizing carbamate prodrugs of this compound to improve its efficacy and pharmacokinetic properties. The study evaluates the in vivo activity of these prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. []

Carbamate Analogues of 2,5-Bis(4-amidinophenyl)furan

  • Compound Description: These carbamate derivatives are designed and synthesized as prodrugs of 2,5-bis(4-amidinophenyl)furan, aiming to improve its anti-Pneumocystis carinii activity. The research involves evaluating the in vivo efficacy of these prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. []

3-Methyl-3-phenyl-1-(β-D-ribofuranosyl)-2,5-pyrrolidinedione (6)

  • Compound Description: This compound is synthesized and characterized as an analog of mesuximide, an antiepileptic drug. The research focuses on the synthesis and structural characterization of this novel analog. []

1-(4-Aryl-2-thiazolyl)-2-propanones

  • Compound Description: This class of compounds represents a series of thiazole derivatives synthesized via a specific reaction pathway. The research focuses on developing a facile synthesis method for these compounds using readily available starting materials. []

3,4-Bis-(diphenylmethylene)-N-methylsuccinimide (6b)

  • Compound Description: This compound is the subject of research investigating its solid-state photochemistry and potential for asymmetric synthesis. The study analyzes its crystal structure, polymorphism, and the enantiomeric excess of the photoproduct obtained from its solid-state photoreaction. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone Hydrochloride (34b)

  • Compound Description: This compound is a novel, centrally acting drug candidate investigated for its antidepressant-like effects. The research focuses on synthesizing, characterizing, and evaluating its pharmacological properties, including its potential interaction with sigma receptors. The study suggests that 34b might act as a sigma receptor agonist and exhibits antidepressant-like effects in animal models. []

2,5'-Disubstituted Adenosine Derivatives

  • Compound Description: This group encompasses a series of newly synthesized adenosine derivatives designed to target specific adenosine receptor subtypes (A1, A2A, and A3). The research investigates their binding affinities and functional effects on these receptors, with a focus on identifying compounds with potential therapeutic applications. []

1-(2,5-Dimethoxybenzyl)-4-arylpiperazines (1–10)

  • Compound Description: This series of novel compounds was synthesized and evaluated for its antioxidant capacity and biological activities against monoamine oxidase (MAO), acetylcholinesterase (ChE), and selected G protein-coupled receptors (GPCRs). []

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl))-2-(4-arylpiperazin-1-yl) (11–20)

  • Compound Description: This series of compounds was synthesized and evaluated for its antioxidant capacity and biological activities against monoamine oxidase (MAO), acetylcholinesterase (ChE), and selected G protein-coupled receptors (GPCRs). []

N-(5-Nitrothiazol-2-yl)-2-(4-arylpiperazin-1-yl) (21–29)

  • Compound Description: This series of compounds was designed, synthesized, and evaluated for its antioxidant capacity and biological activities on monoamine oxidase (MAO), cholinesterase (ChE), and selected GPCRs. Some of these compounds showed potent antioxidant properties and inhibitory activity against MAO and 5-HT6 serotonin receptors. []

Properties

Product Name

1-(4-Fluorophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione

Molecular Formula

C15H12FN3O2S

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C15H12FN3O2S/c1-9-6-7-17-15(18-9)22-12-8-13(20)19(14(12)21)11-4-2-10(16)3-5-11/h2-7,12H,8H2,1H3

InChI Key

DLJKNCVJBUWFSH-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)F

Solubility

38 [ug/mL]

Canonical SMILES

CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.